molecular formula C13H16ClNO B1361510 N-CYCLOHEXYL 4-CHLOROBENZAMIDE CAS No. 57707-20-7

N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Cat. No.: B1361510
CAS No.: 57707-20-7
M. Wt: 237.72 g/mol
InChI Key: KSXFAESIEUQWLY-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H16ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL 4-CHLOROBENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as chloroform under reflux conditions. The mixture is then cooled, and the product is isolated by washing with aqueous solutions of hydrochloric acid and sodium bicarbonate .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of N-CYCLOHEXYL 4-CHLOROBENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. Further research is needed to elucidate the detailed pathways involved .

Comparison with Similar Compounds

  • 4-Chloro-N-phenylbenzamide
  • 4-Chloro-N-methylbenzamide
  • 4-Chloro-N-ethylbenzamide

Comparison: 4-Chloro-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogsFor instance, the cyclohexyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile .

Properties

IUPAC Name

4-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFAESIEUQWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973302
Record name 4-Chloro-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57707-20-7
Record name 57707-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-CYCLOHEXYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclohexylamine (80 gm., 0.8 mole) is dissolved in 2.5 l. of benzene and treated dropwise with 70 gm. (0.4 mole) of p-chlorobenzoyl chloride in 250 ml. of benzene over 45 minutes with intermittent cooling to maintain reaction temperature between 22°-30°. After stirring an additional 15 minutes, the mixture is diluted with benzene and washed with water. A suspended solid is filtered and the filtrate concentrated to 1 l. to give a second crop; these are combined and recrystallized from methanol, 65.0 gm. (68.5%), m.p. 191°-193°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A1: 4-Chloro-N-cyclohexylbenzamide (FPS-ZM1) acts as a high-affinity antagonist for the Receptor for Advanced Glycation End Products (RAGE). [, , ] By binding to RAGE, FPS-ZM1 prevents the interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs) and High Mobility Group Box 1 (HMGB1). [, ] This inhibition of RAGE signaling has been shown to mitigate various downstream effects associated with RAGE activation, including inflammation, oxidative stress, and cellular dysfunction. [, ]

Q2: How has 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) been used to study the role of RAGE in neurodegenerative diseases?

A2: Research suggests RAGE is implicated in neurodegenerative diseases like Alzheimer's disease. [] Studies utilizing FPS-ZM1 have shown that blocking RAGE with this compound can reduce amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's disease. [] Further research indicates that FPS-ZM1 administration can improve cognitive function in animal models of bacterial meningitis, suggesting a potential therapeutic avenue for neuroinflammatory conditions. []

Q3: What are the implications of using 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) in diabetic nephropathy research?

A3: Diabetic nephropathy, a serious complication of diabetes, involves the damaging effects of AGEs on the kidneys. Studies have demonstrated that FPS-ZM1 can protect podocytes, crucial cells in the kidney's filtration system, from AGE-induced injury. [] FPS-ZM1 achieves this by inhibiting RAGE activation, thereby preventing downstream effects like epithelial-mesenchymal transition (EMT) and fibrosis, processes contributing to kidney damage. [] These findings highlight the potential of targeting RAGE with FPS-ZM1 as a therapeutic strategy for diabetic nephropathy.

Q4: Are there any efforts to develop a PET imaging agent based on 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A4: Yes, research has explored developing a carbon-11 labeled analog of FPS-ZM1 ([11C]FPS-ZM1) for Positron Emission Tomography (PET) imaging. [] This radiolabeled version aims to visualize RAGE distribution in living subjects, potentially aiding in the early diagnosis of Alzheimer's disease, where RAGE overexpression is thought to precede amyloid plaque formation. [] While initial studies have been conducted, further research is necessary to optimize the radiotracer and evaluate its effectiveness in clinical settings.

Q5: How do structural features of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) relate to its activity?

A5: While detailed structure-activity relationship (SAR) studies for FPS-ZM1 are limited in the provided research, its structure reveals key features potentially contributing to its RAGE binding affinity. The presence of a chlorine atom at the 4-position of the benzamide ring and the cyclohexyl substituent on the nitrogen atom are likely crucial for its interaction with the RAGE binding site. [] Further investigations into structural modifications and their impact on binding affinity and selectivity would be valuable for optimizing its therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.